molecular formula C4H3ClN2OS B15224276 4-Chlorothiazole-5-carboxamide

4-Chlorothiazole-5-carboxamide

Cat. No.: B15224276
M. Wt: 162.60 g/mol
InChI Key: IYZKDDAOUQOJBW-UHFFFAOYSA-N
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Description

4-Chlorothiazole-5-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboxamide typically involves the reaction of thiazole derivatives with chlorinating agents. One common method includes the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions . This process is advantageous as it does not require a large excess of the chlorinating agent and can be performed under simple and convenient reaction conditions.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and scalable methods to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield reduced thiazole derivatives .

Scientific Research Applications

4-Chlorothiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorothiazole-5-carboxamide involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The compound can also modulate signaling pathways, such as the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: 4-Chlorothiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C4H3ClN2OS

Molecular Weight

162.60 g/mol

IUPAC Name

4-chloro-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)9-1-7-3/h1H,(H2,6,8)

InChI Key

IYZKDDAOUQOJBW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=O)N)Cl

Origin of Product

United States

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